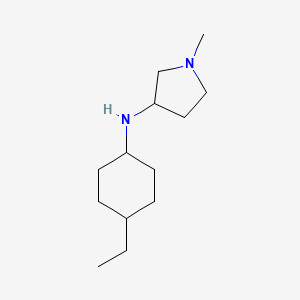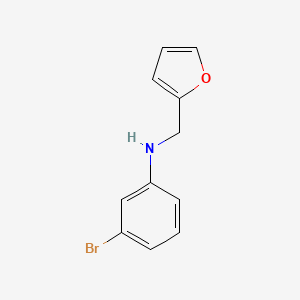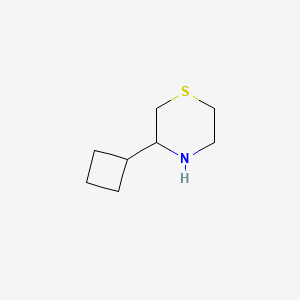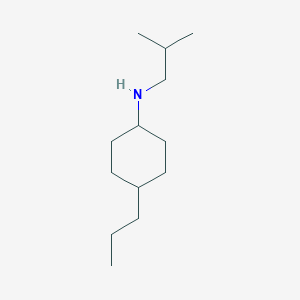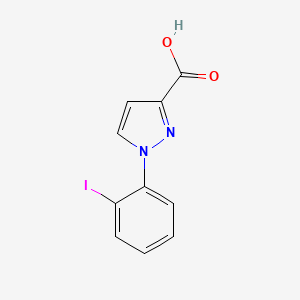![molecular formula C11H16FNO B13274672 1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorophenyl group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted fluorophenyl derivatives
Scientific Research Applications
1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the fluorophenyl group.
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol: Similar structure with a different position of the hydroxyl group.
Uniqueness
1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
GXLJLVQRQAHYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


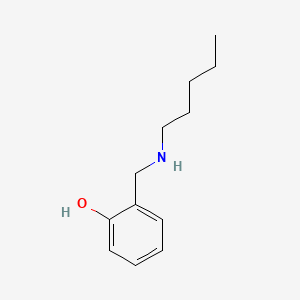

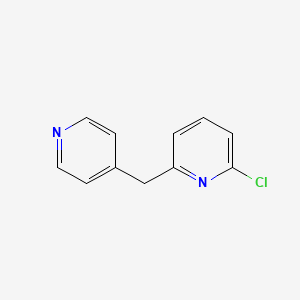
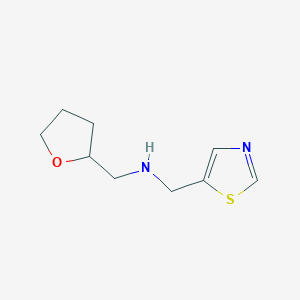
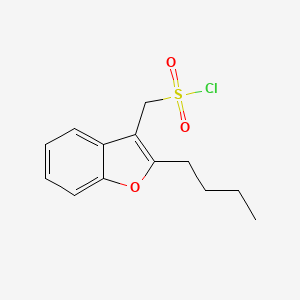
![(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13274641.png)

